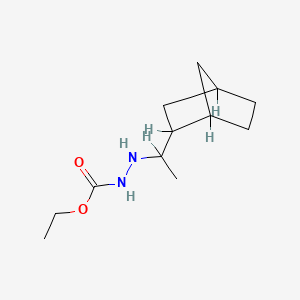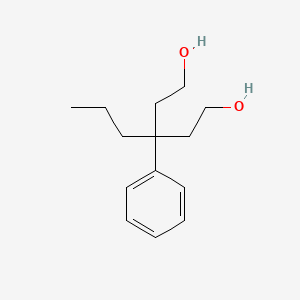
3-Phenyl-3-propylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.329 g/mol It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propylpentane-1,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a phenyl-substituted pentane diol with a propyl group. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and an alkyl halide, such as propyl bromide (C3H7Br), in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of phenylpropyl alkanes or alcohols.
Substitution: Formation of phenylpropyl halides or amines.
Scientific Research Applications
3-Phenyl-3-propylpentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-propylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and propyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-propylpentane-1,5-diol: Similar structure but with a methyl group instead of a phenyl group.
3-Phenyl-3-butylpentane-1,5-diol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
3-Phenyl-3-propylpentane-1,5-diol is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
83763-12-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-phenyl-3-propylpentane-1,5-diol |
InChI |
InChI=1S/C14H22O2/c1-2-8-14(9-11-15,10-12-16)13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3 |
InChI Key |
RCNZXFQYVXUHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
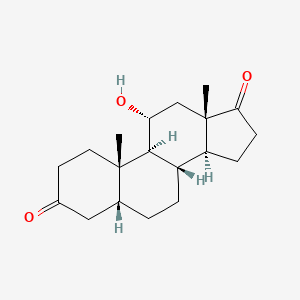
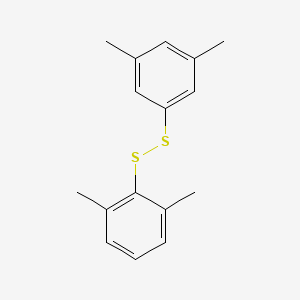
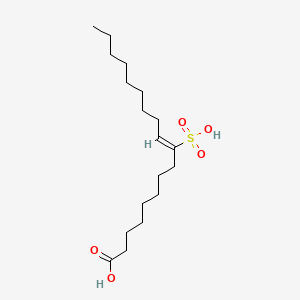
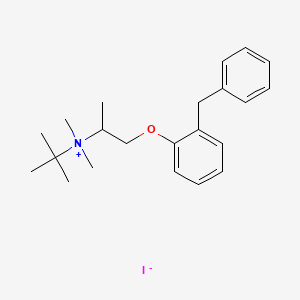
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
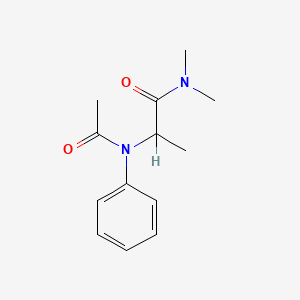
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

